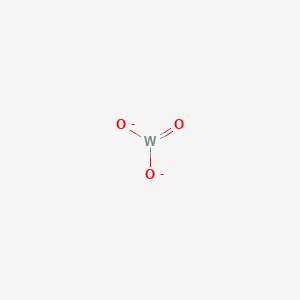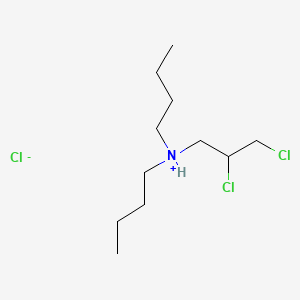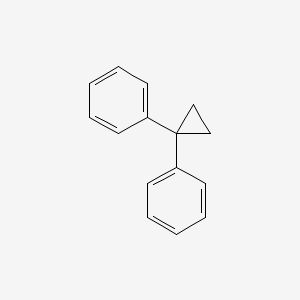
1,1-Diphenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylcyclopropane is an organic compound with the molecular formula C15H14. It is characterized by a cyclopropane ring substituted with two phenyl groups at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Vorbereitungsmethoden
1,1-Diphenylcyclopropane can be synthesized through several methods:
Simmons-Smith Reaction: This method involves the reaction of 1,1-diphenylethylene with diiodomethane and a zinc-copper couple, yielding this compound in moderate yields.
Sulfonium Ylide Addition: Another method involves the addition of sulfonium ylides to 1,1-diphenylethylene, producing the compound in higher yields.
Reduction of 1,1-Diphenyl-2,2-Dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.
Analyse Chemischer Reaktionen
1,1-Diphenylcyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include tetracyanoethylene, p-chloranil, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Photochemical Reactions: The compound participates in photochemical reactions, such as photocyclization with quinones, leading to the formation of spirofuran adducts.
Material Science: Its unique structural properties make it a candidate for studying the behavior of strained ring systems in materials.
Wirkmechanismus
The mechanism of action of 1,1-diphenylcyclopropane involves its ability to undergo ring-opening reactions under reductive conditions. This process generates reactive carbanions that can be trapped by electrophiles, leading to the formation of 1,3-difunctionalized products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophiles and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylcyclopropane can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
1,1-Diphenyl-2,2-Dihalocyclopropanes: These compounds are intermediates in the reduction process to form this compound.
Trans-1,2-Diphenylcyclopropane: This compound undergoes similar ring-opening reactions but with different stereochemical outcomes.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
3282-18-6 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H14/c1-3-7-13(8-4-1)15(11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
YHPLHTWUZJURAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



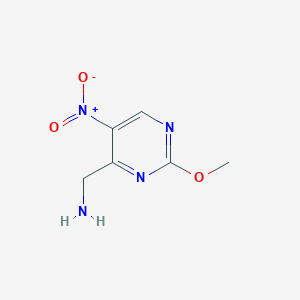
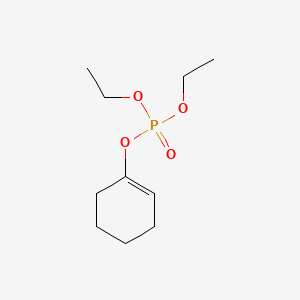
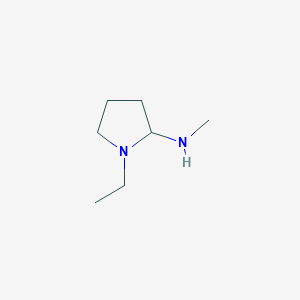
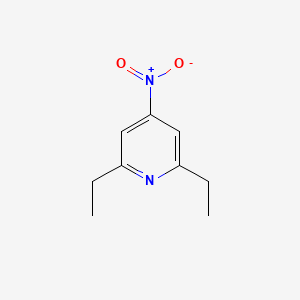
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
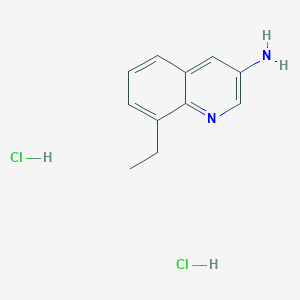

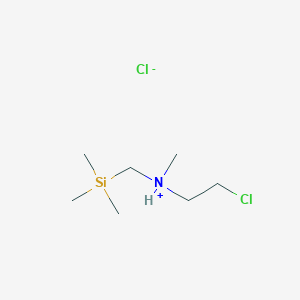
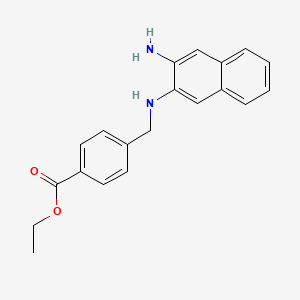
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
